(2Z)-3-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]prop-2-enamide
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Overview
Description
(2Z)-3-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]prop-2-enamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]prop-2-enamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is efficient, environmentally friendly, and yields high purity products.
Industrial Production Methods
For industrial production, a two-step one-pot synthesis method is often employed. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This method is preferred for its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by metal catalysts.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound is also prone to nucleophilic substitution reactions, especially at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Metal catalysts such as palladium or platinum.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2Z)-3-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used to treat insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another sedative with a similar structure.
Uniqueness
What sets (2Z)-3-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]prop-2-enamide apart is its unique combination of a thiophene ring and an imidazo[1,2-a]pyridine scaffold. This unique structure contributes to its diverse biological activities and makes it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
(Z)-3-phenyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-18(12-11-15-7-2-1-3-8-15)22-20-19(16-9-6-14-25-16)21-17-10-4-5-13-23(17)20/h1-14H,(H,22,24)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVMBCGFILUIHG-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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